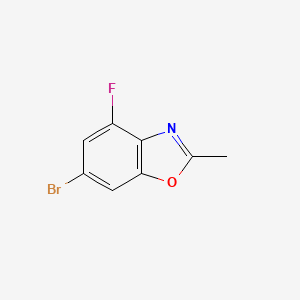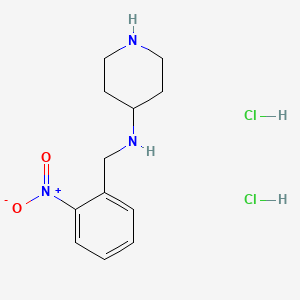
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine is a useful research compound. Its molecular formula is C20H24ClNO and its molecular weight is 329.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Catalysis
Research on compounds structurally related to "3-((Benzyloxy)methyl)-1-(4-chlorobenzyl)piperidine" focuses on understanding the stereochemistry of ionic reactions and their catalytic applications. For instance, piperidine-catalyzed additions demonstrate the influence of solvent and reaction conditions on product configurations, highlighting the importance of stereochemistry in chemical synthesis and potential catalytic processes (Omar & Basyouni, 1974).
Pharmacological Studies
Compounds like paroxetine hydrochloride, which share a similar phenylpiperidine structure, are extensively studied for their selective serotonin reuptake inhibitor properties. These studies cover physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects, providing a basis for developing treatments for various psychiatric disorders (Germann et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structures of related compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, utilize computational and experimental methods to determine conformations and vibrational spectra. This research aids in the understanding of molecular interactions and stability, relevant for material science and drug design (Taşal et al., 2009).
Synthesis and Reactivity
The synthesis and reactivity of piperidine derivatives, including their roles in catalytic reactions and as intermediates in the production of pharmaceuticals, are key areas of research. These studies provide insight into novel synthetic routes and the reactivity of piperidine-based compounds, important for developing new synthetic methodologies and drug discovery (Kilic et al., 2008).
Antimicrobial and Antiproliferative Activities
Research on benzhydryl-sulfonyl piperidine derivatives shows significant antimicrobial activities against pathogens affecting crops, offering potential agricultural applications. Additionally, analogs of curcumin, such as 3,5-bis(benzylidene)-4-piperidones, demonstrate anti-proliferative properties against cancer cells, indicating their potential in cancer therapy (Vinaya et al., 2009; Lagisetty et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-20-10-8-17(9-11-20)13-22-12-4-7-19(14-22)16-23-15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19H,4,7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXOIKXBNSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)


![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516677.png)




![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)
